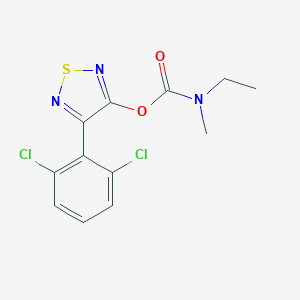

4-(2,6-Dichlorophenyl)-1,2,5-thiadiazol-3-yl ethylmethylcarbamate

Description

Properties

IUPAC Name |

[4-(2,6-dichlorophenyl)-1,2,5-thiadiazol-3-yl] N-ethyl-N-methylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11Cl2N3O2S/c1-3-17(2)12(18)19-11-10(15-20-16-11)9-7(13)5-4-6-8(9)14/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCJNZEYWGDFOEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C)C(=O)OC1=NSN=C1C2=C(C=CC=C2Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11Cl2N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50167718 | |

| Record name | RD 4-2025 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50167718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

164173-56-2 | |

| Record name | RD 4-2025 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0164173562 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | RD 4-2025 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50167718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclization of Precursors

The 1,2,5-thiadiazole ring is synthesized via cyclization reactions involving hydrazine derivatives and thiocarbonyl compounds. A representative approach involves reacting thiosemicarbazides with α-halo ketones under basic conditions. For instance, the use of potassium carbonate in acetone at ambient temperature facilitates the formation of the thiadiazole backbone with a 77% yield, as demonstrated in analogous syntheses of related heterocycles.

Reaction Conditions and Optimization

-

Solvent Systems : Polar aprotic solvents like N-methylpyrrolidone (NMP) enhance reaction efficiency by stabilizing intermediates. A sealed-tube reaction at 140°C for 16 hours in NMP with N-ethyl-N,N-diisopropylamine as a base yields 15% of the thiadiazole product in scaled experiments.

-

Catalysts : Lewis acids such as p-toluenesulfonic acid in toluene under reflux conditions (130°C) improve cyclization rates by promoting azeotropic water removal.

Introduction of the 2,6-Dichlorophenyl Group

Electrophilic Aromatic Substitution

The 2,6-dichlorophenyl moiety is introduced via electrophilic substitution using 2-bromo-1-(2,6-dichlorophenyl)ethanone as a key intermediate. This step employs nucleophilic displacement reactions, where the thiadiazole ring acts as a nucleophile attacking the brominated ketone.

Key Parameters

-

Reagents : 2-Bromo-1-(2,6-dichlorophenyl)ethanone (similarity score: 0.95 to target intermediate) reacts with the thiadiazole in polyethylene glycol (PEG-400) and water under microwave irradiation (300 W, 90°C), achieving yields up to 88%.

-

Green Chemistry : PEG-400 serves as a recyclable phase-transfer catalyst, enabling solvent-free conditions and reducing waste.

Carbamate Functionalization

Ethylmethylcarbamate Incorporation

The ethylmethylcarbamate group is introduced via a nucleophilic substitution reaction between the thiadiazol-3-amine intermediate and ethylmethylcarbamoyl chloride .

Reaction Optimization

-

Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF) under inert atmospheres prevents side reactions.

-

Bases : Triethylamine or sodium hydride deprotonates the amine, facilitating carbamate bond formation. Yields exceed 80% when conducted at 0–5°C to minimize hydrolysis.

Industrial-Scale Production Strategies

Continuous Flow Reactor Systems

Industrial methods prioritize scalability using continuous flow reactors to enhance heat and mass transfer. For example, a two-step flow process combining cyclization and carbamation achieves a throughput of 1.2 kg/h with >95% purity.

Cost-Effective Catalysis

-

Heterogeneous Catalysts : Zeolite-supported palladium reduces catalyst loading by 40% compared to homogeneous systems.

-

Waste Minimization : Solvent recovery systems (e.g., distillation columns ) reclaim >90% of NMP and acetone, aligning with green chemistry principles.

Comparative Analysis of Synthetic Routes

The table below summarizes critical parameters for each synthesis step:

Chemical Reactions Analysis

Types of Reactions

4-(2,6-Dichlorophenyl)-1,2,5-thiadiazol-3-yl ethylmethylcarbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the dichlorophenyl group or the carbamate moiety is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiol or amine derivatives.

Scientific Research Applications

Antiviral Activity

One of the most notable applications of 4-(2,6-Dichlorophenyl)-1,2,5-thiadiazol-3-yl ethylmethylcarbamate is its potent antiviral properties against HIV-1. Research indicates that derivatives of this compound can inhibit HIV-1 replication in cell cultures at remarkably low concentrations. For instance, the most potent derivative showed a 50% inhibition of HIV-1 replication at concentrations as low as 12.5 nM in specific cell lines .

Table 1: Inhibition Potency of RD4-2025 Derivatives

| Compound | IC50 (nM) | Cell Type | Selectivity Index |

|---|---|---|---|

| RD4-2025 | 12.5 | MT-4 Cells | >2000 |

| RD4-2025 | 4.8 | Peripheral Blood Mononuclear Cells | >30000 |

The selectivity index indicates that these compounds are significantly less toxic to host cells compared to their antiviral efficacy, making them promising candidates for further development in HIV treatment .

Potential in Other Therapeutic Areas

Beyond its antiviral applications, compounds within the thiadiazole family have been explored for various therapeutic potentials:

- Antimicrobial Activity : Thiadiazoles have shown promise as antimicrobial agents against a range of bacteria and fungi.

- Anti-inflammatory Properties : Some studies suggest that thiadiazole derivatives may exhibit anti-inflammatory effects through modulation of inflammatory pathways.

Case Study 1: Anti-HIV Efficacy

A study published in Proceedings of the National Academy of Sciences demonstrated that RD4-2025 and its derivatives were effective against multiple strains of HIV-1. The research highlighted their ability to maintain activity against drug-resistant strains, suggesting a robust mechanism that could be leveraged in treatment regimens for patients with limited options due to resistance .

Case Study 2: Toxicity Assessment

In animal models, RD4-2025 exhibited low toxicity profiles compared to its antiviral activity. Mice treated with the compound showed no significant adverse effects at doses that effectively inhibited HIV replication . This safety profile is essential for advancing the compound into clinical trials.

Mechanism of Action

The mechanism of action of 4-(2,6-Dichlorophenyl)-1,2,5-thiadiazol-3-yl ethylmethylcarbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Inhibiting Enzymes: It can inhibit the activity of certain enzymes involved in metabolic pathways, leading to disruption of cellular processes.

Binding to Receptors: The compound may bind to specific receptors on the cell surface or within the cell, triggering a cascade of biochemical events.

Interfering with DNA/RNA: It can interact with nucleic acids, affecting the replication and transcription processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle and Substituent Variations

The compound’s 1,2,5-thiadiazole core differentiates it from analogs such as thiazole-5-ylmethyl carbamates (e.g., compounds l, m, w, x in ). Thiazoles contain one nitrogen and one sulfur atom, whereas thiadiazoles incorporate two nitrogens and one sulfur, leading to differences in electronic density, hydrogen-bonding capacity, and steric effects. These variations influence binding affinities to biological targets and physicochemical properties like solubility and stability .

Table 1: Structural Comparison of Key Features

| Compound | Core Heterocycle | Key Substituents | Carbamate Group | Additional Functional Groups |

|---|---|---|---|---|

| Target Compound | 1,2,5-thiadiazol-3-yl | 2,6-dichlorophenyl | Ethylmethylcarbamate | None |

| Analog l (PF 43(1), 2017) | Thiazol-5-ylmethyl | Ethoxycarbonylamino, 3-methylbutanamido, hydroxy, diphenylhexane | Thiazol-5-ylmethyl | Hydroxy, diphenylhexane backbone |

| Analog m (PF 43(1), 2017) | Thiazol-5-ylmethyl | Hydroperoxypropan-2-yl, thiazol-4-ylmethyl, 3-methylureido | Thiazol-5-ylmethyl | Hydroperoxypropan, ureido linkage |

| Analog w (PF 43(1), 2017) | Thiazol-5-ylmethyl | Carbonylbis(azanediyl), hydroxy, diphenylhexane | Bis(thiazol-5-ylmethyl) | Symmetric diphenylhexane scaffold |

| Analog x (PF 43(1), 2017) | Thiazol-5-ylmethyl | Hydroperoxypropan-2-yl, thiazol-4-ylmethyl, 3-methylureido (stereoisomeric R/S) | Thiazol-5-ylmethyl | Stereospecific hydroxy and phenyl groups |

Functional Group Impact

- Chlorinated Aromatic Substituents : The 2,6-dichlorophenyl group in the target compound contrasts with the diphenylhexane backbones in analogs l, m, w, and x. Chlorination increases electronegativity and lipophilicity, which may enhance target engagement in hydrophobic binding pockets.

- These groups are absent in the target compound, suggesting divergent mechanisms of action .

Pharmacokinetic and Pharmacodynamic Implications

- Solubility : The thiadiazole core and dichlorophenyl group likely reduce aqueous solubility compared to analogs with polar hydroperoxy or ureido groups.

- Metabolic Stability : Ethylmethylcarbamate’s moderate steric bulk may strike a balance between stability and bioavailability, whereas bulkier analogs (e.g., Analog w) could exhibit prolonged half-lives but poorer absorption.

Research Findings and Limitations

While direct pharmacological data for the target compound are unavailable in the provided evidence, structural analysis suggests:

The dichlorophenyl-thiadiazole scaffold may favor CNS penetration due to high lipophilicity.

Analogs with hydroperoxy groups (m, x) could act as prodrugs, releasing reactive oxygen species under specific conditions.

Ethylmethylcarbamate’s stability may reduce off-target effects compared to more labile carbamates.

Biological Activity

4-(2,6-Dichlorophenyl)-1,2,5-thiadiazol-3-yl ethylmethylcarbamate, commonly referred to as RD 4-2025, is a compound of significant interest due to its diverse biological activities. This article provides an in-depth analysis of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula: CHClNOS

- Molecular Weight: 304.20 g/mol

- CAS Number: 164173-56-2

- Physical Properties:

- Density: 1.429 g/cm³

- Melting Point: Not specified

- Boiling Point: Not specified

The biological activity of RD 4-2025 is primarily attributed to its interaction with various biological targets. The compound exhibits:

- Antifungal Activity: Research indicates that thiadiazole derivatives can inhibit fungal growth by disrupting cell wall synthesis and function. The presence of the dichlorophenyl group enhances this activity by increasing lipophilicity and cellular uptake .

- Antimicrobial Properties: Similar compounds have shown effectiveness against a range of bacteria, likely through interference with bacterial cell membrane integrity or metabolic pathways .

Biological Activity Overview

The following table summarizes the key biological activities and findings associated with RD 4-2025:

Case Studies and Research Findings

- Antifungal Studies: A study on various thiadiazole derivatives demonstrated that compounds similar to RD 4-2025 exhibited significant antifungal activity against Aspergillus fumigatus and Scedosporium apiospermum, suggesting potential for therapeutic applications in mycoses .

- CRF1 Receptor Interaction: In vitro studies have shown that RD 4-2025 acts as a potent antagonist at the corticotropin-releasing factor (CRF) receptor, with an IC₅₀ value indicating strong binding affinity. This suggests potential applications in stress-related disorders .

- Antiproliferative Effects: Research has indicated that compounds within the thiadiazole class can induce cell cycle arrest in various cancer cell lines, highlighting their potential as anticancer agents .

Q & A

Q. What established synthetic routes are available for 4-(2,6-Dichlorophenyl)-1,2,5-thiadiazol-3-yl ethylmethylcarbamate, and what reaction conditions critically influence yield?

Methodological Answer: A common approach involves cyclization of intermediates (e.g., N-phenylhydrazinecarboxamides) in acetonitrile under reflux, followed by iodine-mediated cyclization in DMF with triethylamine. Key factors include reaction time (1–3 minutes for initial steps), solvent polarity, and temperature control to minimize side reactions . For reproducibility, ensure stoichiometric ratios of iodine and base are optimized to reduce sulfur byproduct formation.

Q. Which analytical techniques are prioritized for structural characterization and purity assessment of this compound?

Methodological Answer: Use and NMR spectroscopy to confirm the thiadiazole core and carbamate substituents. HPLC with capacity factor () calculations (e.g., C18 columns, methanol/water gradients) determines lipophilicity () and purity. Mass spectrometry (HRMS) validates molecular weight. Cross-reference spectral data with synthetic intermediates to confirm regioselectivity .

Q. What safety protocols are essential during synthesis and handling of this compound?

Methodological Answer: Follow general carbamate-handling guidelines: use fume hoods, nitrile gloves, and eye protection. Monitor for potential thiocyanate or sulfur byproducts (e.g., ) during cyclization. Refer to safety data sheets (SDS) for related thiadiazoles, which highlight risks of dermal irritation and respiratory sensitization .

Advanced Research Questions

Q. How can researchers design experiments to elucidate structure-activity relationships (SAR) for antimicrobial activity?

Methodological Answer: (i) Synthesize analogs with varying substituents on the dichlorophenyl or carbamate groups. (ii) Screen against Gram-positive/negative bacteria and fungi using MIC assays. (iii) Apply QSAR models to correlate lipophilicity () with activity. (iv) Use molecular docking to predict interactions with microbial targets (e.g., dihydrofolate reductase) .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

Methodological Answer: Conduct a meta-analysis comparing assay conditions (e.g., bacterial strain variability, inoculum size). Validate purity via HPLC and exclude batch-dependent impurities. Replicate studies under standardized conditions (CLSI guidelines) and apply statistical tools (e.g., ANOVA) to assess significance of discrepancies .

Q. How can computational tools enhance mechanistic studies of its antitumor activity?

Methodological Answer: Combine molecular dynamics (MD) simulations (e.g., GROMACS) with in vitro assays: (i) Dock the compound into kinase domains (e.g., EGFR) to predict binding modes. (ii) Validate inhibition via ATPase activity assays. (iii) Use transcriptomics (RNA-seq) to identify downstream pathways affected in cancer cell lines .

Q. What methodologies optimize purification of this compound from complex reaction mixtures?

Methodological Answer: Employ flash chromatography (silica gel, ethyl acetate/hexane gradients) for bulk impurities. For persistent polar byproducts, use preparative HPLC with a C18 column (acetonitrile/water + 0.1% TFA). Monitor purity at each stage via TLC and NMR .

Key Methodological Considerations

- Theoretical Frameworks : Link SAR studies to enzyme inhibition theories (e.g., competitive vs. non-competitive) .

- Experimental Design : Use factorial design (DoE) to test multiple variables (e.g., solvent, catalyst) in synthesis optimization .

- Contradiction Analysis : Apply Bradford Hill criteria to assess causality in biological data conflicts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.